(Trifluoromethyl)trimethylsilane

Catalog No.
S563681
CAS No.
81290-20-2
M.F
C4H9F3Si
M. Wt
142.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Trifluoromethyl)trimethylsilane

CAS Number

81290-20-2

Product Name

(Trifluoromethyl)trimethylsilane

IUPAC Name

trimethyl(trifluoromethyl)silane

Molecular Formula

C4H9F3Si

Molecular Weight

142.19 g/mol

InChI

InChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3

InChI Key

MWKJTNBSKNUMFN-UHFFFAOYSA-N

SMILES

Array

Synonyms

(Trifluoromethyl)trimethylsilane; Reagents, Ruppert’s; Ruppert’s reagent; Trifluoro(trimethylsilyl)methane; Trimethyl(trifluoromethyl)silane; Trimethylsilyl(trifluoromethyl)silane; Trimethylsilyltrifluoromethane

Canonical SMILES

C[Si](C)(C)C(F)(F)F

The exact mass of the compound Trimethyl(trifluoromethyl)silane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Trifluoromethyl)trimethylsilane (CAS 81290-20-2), universally known as the Ruppert-Prakash reagent, is the premier commercial reagent for nucleophilic trifluoromethylation. As a stable, easy-to-handle liquid (boiling point 54–55 °C), it effectively replaced gaseous, ozone-depleting, and difficult-to-handle alternatives like trifluoromethyl iodide (CF3I) in both laboratory and industrial settings. Upon activation with catalytic fluoride sources, it smoothly releases a trifluoromethyl anion equivalent, enabling highly efficient C-C bond formation. Its broad commercial availability, predictable reactivity profile, and high atom economy make it the baseline choice for introducing CF3 groups into pharmaceuticals, agrochemicals, and advanced materials [1].

Attempting to substitute TMSCF3 with cheaper gaseous alternatives like fluoroform (CF3H) introduces severe processability penalties, requiring pressurized reactors, strong lithium bases (e.g., n-BuLi), and strict cryogenic cooling (-78 °C) to prevent the rapid decomposition of the CF3 anion. Conversely, upgrading to the more stable triethylsilyl analog (TESCF3) drastically increases procurement costs while offering only marginal yield improvements in most catalytic systems. Furthermore, electrophilic reagents (such as Togni's or Umemoto's reagents) operate via fundamentally different mechanisms and cannot serve as drop-in replacements for nucleophilic pathways, making TMSCF3 uniquely positioned at the intersection of cost, stability, and reactivity [REFS-1, REFS-2].

Processability and Cryogenic Independence vs. Fluoroform

While fluoroform (CF3H) is an inexpensive gas, its use as a nucleophile requires strong bases like n-BuLi and strict cryogenic conditions (-78 °C) to stabilize the transient CF3 anion. In direct contrast, TMSCF3 is a liquid that achieves quantitative conversion at room temperature to 50 °C using only catalytic amounts of mild fluoride sources (e.g., TBAF or CsF) [1]. This eliminates the need for specialized cryogenic infrastructure and broadens functional group tolerance, making it the superior choice for scale-up.

Evidence DimensionReaction conditions and base requirement
Target Compound DataLiquid state; reacts at 20–50 °C with catalytic fluoride (e.g., TBAF, CsF)
Comparator Or BaselineCF3H (Gas); requires -78 °C and stoichiometric strong lithium bases (n-BuLi)
Quantified DifferenceEliminates ~100 °C of cooling requirement and avoids harsh stoichiometric organolithiums
ConditionsNucleophilic trifluoromethylation of carbonyls and nitriles

Removing cryogenic and strong-base requirements drastically lowers energy costs, simplifies reactor design, and prevents side reactions in complex pharmaceutical intermediates.

Cost-to-Yield Efficiency vs. Triethylsilyl Analogs

Buyers evaluating heavier silicon analogs like TESCF3 often find that the increased stability does not justify the premium price. In silver-catalyzed C-H trifluoromethylation of electron-rich arenes, switching from TMSCF3 to the significantly more expensive TESCF3 provided only a marginal improvement in product yield [1]. Consequently, TMSCF3 delivers the optimal balance of reactivity and procurement cost, ensuring high atom economy without inflating the bill of materials.

Evidence DimensionCatalytic yield and reagent cost-efficiency
Target Compound DataHigh yield (e.g., >80%) at baseline commercial pricing
Comparator Or BaselineTESCF3 (Triethylsilyl analog) at a significant price premium
Quantified DifferenceMarginal yield improvement (<5% variance) despite a significantly higher reagent cost per mole
ConditionsSilver-catalyzed (AgF) C-H trifluoromethylation of arenes at room temperature

Buyers can confidently procure the more affordable TMSCF3 for large-scale cross-coupling and C-H functionalization without sacrificing meaningful chemical yield.

Dual-Utility as a Difluorocarbene Source

Beyond standard trifluoromethylation, TMSCF3 serves as a highly efficient, tunable difluorocarbene (:CF2) precursor. When activated with specific initiators like tetrabutylammonium difluorotriphenylsilicate (TBAT), TMSCF3 successfully drives cascade cyclizations to yield CF2-containing heterocycles at 70–90% efficiency[1]. Procuring TMSCF3 allows facilities to execute both nucleophilic trifluoromethylation and difluorocarbene transfer from a single stable SKU, outperforming single-purpose carbene reagents.

Evidence DimensionReagent multifunctionality
Target Compound DataFunctions as both a CF3 anion equivalent and a :CF2 source (70–90% yield in cyclizations)
Comparator Or BaselineSingle-purpose reagents (e.g., CF2Br2 or specialized diazo compounds)
Quantified DifferenceConsolidates two distinct reaction classes (trifluoromethylation and difluorocyclization) into one procured SKU
ConditionsTBAT-initiated difluorocarbene-mediated cascade cyclization in THF

Procuring a single, stable reagent that can execute multiple distinct fluorination pathways reduces inventory complexity and supply chain overhead for discovery labs.

Scalable Synthesis of Trifluoromethyl Carbinols in Pharmaceuticals

Because TMSCF3 reacts quantitatively with aldehydes and ketones under mild, room-temperature conditions with catalytic fluoride, it is the reagent of choice for synthesizing trifluoromethyl carbinols. This is critical for producing active pharmaceutical ingredients (APIs), such as COX-2 inhibitors and 5-HT1A antagonists, where avoiding the harsh bases required by fluoroform prevents the degradation of sensitive functional groups[1].

Late-Stage C-H Trifluoromethylation of Agrochemicals

The cost-efficiency and high reactivity of TMSCF3 make it ideal for the late-stage functionalization of complex electron-rich arenes and heteroarenes. It is actively used in the structural modification of commercial herbicides (e.g., pyriftalid and napropamide) via silver- or copper-catalyzed processes, where it reliably outperforms more expensive analogs like TESCF3 without inflating production costs [2].

Construction of CF2-Containing Heterocycles via Cascade Cyclization

Leveraging its secondary utility as a difluorocarbene source, TMSCF3 is highly valuable in discovery chemistry for building gem-difluorinated five-membered rings. By simply switching the initiator to TBAT, chemists can use the exact same inventory of TMSCF3 to perform homologation cyclizations, streamlining the synthesis of advanced fluorinated building blocks without procuring highly toxic or unstable specialty carbene precursors [3].

Hydrogen Bond Acceptor Count

3

Exact Mass

142.04256131 Da

Monoisotopic Mass

142.04256131 Da

Heavy Atom Count

8

UNII

A009786QPJ

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

81290-20-2

Wikipedia

Trifluoromethyltrimethylsilane

Dates

Last modified: 08-15-2023

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